This compound can be classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group. It is also characterized by its trifluoromethyl and cyclopropyl substituents, which can significantly influence its biological activity and chemical reactivity. The specific stereochemistry indicated by the "(S)" prefix suggests that it is one of the enantiomers, which may exhibit different biological activities compared to its counterpart.
The synthesis of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL can be approached through several methods, typically involving multi-step organic reactions. While specific synthetic routes may vary, the following general steps are often involved:
Each step requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and selectivity for the desired stereoisomer.
The molecular structure of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL can be represented as follows:
The three-dimensional conformation of this compound plays a crucial role in its biological activity, with stereochemistry being particularly important for receptor binding.
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL can participate in various chemical reactions:
Understanding these reactions is essential for exploring potential synthetic pathways and applications in drug development.
The mechanism of action for (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL is likely related to its interaction with specific biological targets such as enzymes or receptors.
Further studies are needed to elucidate the precise mechanism through experimental validation.
The physical and chemical properties of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL are crucial for understanding its behavior in various environments:
These properties influence how the compound interacts with biological systems and its potential formulation into pharmaceuticals.
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL has several potential applications:
The systematic IUPAC name (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol reflects its structural complexity. Breaking down the name:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol |
CAS Number | 209414-27-7 |
Molecular Formula | C₁₃H₁₁ClF₃NO |
Synonyms | Efavirenz Related Compound A; Efavirenz Impurity 5; (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol |
Alternative naming conventions include functional class nomenclature (e.g., "(S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol"), which repositions the hydroxyl for clarity. The propargylic alcohol is the senior functional group, justifying the "-ol" suffix per IUPAC priority rules (alcohols > alkynes) [5] [7]. The chiral center necessitates stereodescriptor "(S)-", validated via techniques like chiral HPLC or X-ray crystallography [2].
The emergence of this compound is tied to advances in chiral synthon technology for HIV therapeutics. In the 1990s, efavirenz required a stereoselective route to its (S)-configured benzyl alcohol moiety. Early synthetic approaches struggled with enantioselectivity, leading to the development of asymmetric acetylide addition methodologies. The compound was first characterized as a key stereochemical precursor enabling the scalable production of efavirenz’s chiral core [2].
Structurally related chlorophenyl-propynol intermediates (e.g., 1-(4-chlorophenyl)-2-propyn-1-ol, CAS 29805-11-6) were explored for arylacetylene pharmacophores but lacked the trifluoromethyl and cyclopropyl groups essential for efavirenz’s binding affinity [3]. The integration of cyclopropylacetylene was pivotal, as this moiety enhances metabolic stability and target specificity in NNRTIs [2].
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 134–136°C | Solid state |
Boiling Point | 425.1±45.0 °C (Predicted) | — |
Density | 1.46 g/cm³ | — |
Solubility | Slightly soluble in chloroform, DMSO, methanol | 25°C |
pKa | 9.13±0.24 (Predicted) | Amino group protonation |
This compound serves as the penultimate intermediate in efavirenz synthesis. Its preparation involves a chiral reduction or asymmetric alkynylation of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone using cyclopropylacetylene. The stereoselectivity of this step is critical, as only the (S)-enantiomer cyclizes effectively to efavirenz [2].
Table 3: Role in Efavirenz Manufacturing
Role | Description |
---|---|
Synthetic Intermediate | Converted to efavirenz via cyclization with carbamate reagents. |
Regulatory Designation | "Efavirenz Related Compound A" (USP); "Efavirenz Impurity E" (Ph. Int.) |
Quality Control | Monitored at ≤0.15% in efavirenz API; pricing reflects purification challenges (e.g., $766/50mg for CRM). |
As Efavirenz Related Compound A, it is a structurally related impurity whose levels are tightly controlled (typically ≤0.15%) in final active pharmaceutical ingredients (APIs). Its presence arises from incomplete purification or stereochemical inversion during synthesis. Regulatory pharmacopeias (USP, Ph. Int.) classify it as a qualified impurity, requiring rigorous analytical monitoring via HPLC or LC-MS [2].
The compound’s commercial significance is evident in supplier pricing (e.g., $185/250mg for research quantities), reflecting challenges in chiral purification [2]. Its synthesis and control remain integral to producing high-purity efavirenz, which has been a cornerstone of global HIV treatment regimens since 1998.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1